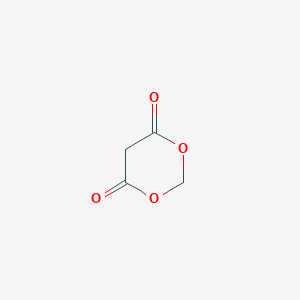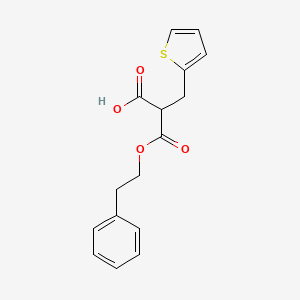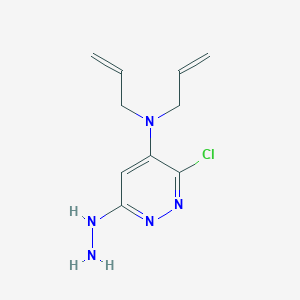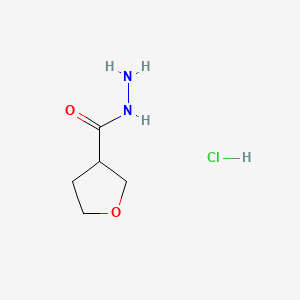
2,4,4-Trimethylheptane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylheptane-3,5-diol is an organic compound that belongs to the class of diols. Diols are chemical compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is characterized by its branched structure, which includes three methyl groups and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylheptane-3,5-diol can be achieved through various methods, including:
Hydroformylation: This involves the addition of a formyl group to an alkene, followed by hydrogenation to form the diol.
Grignard Reaction: Reacting an appropriate ketone with a Grignard reagent followed by hydrolysis can yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroformylation or other catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving diols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4,4-Trimethylheptane-3,5-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The branched structure may also affect its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethylpentane-1,3-diol: Similar structure but with fewer carbon atoms.
2,4,4-Trimethylhexane-1,3-diol: Similar structure but with a different carbon chain length.
Uniqueness
2,4,4-Trimethylheptane-3,5-diol is unique due to its specific branched structure and the position of its hydroxyl groups, which can influence its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
27122-59-4 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2,4,4-trimethylheptane-3,5-diol |
InChI |
InChI=1S/C10H22O2/c1-6-8(11)10(4,5)9(12)7(2)3/h7-9,11-12H,6H2,1-5H3 |
InChI-Schlüssel |
UWFNGBBDWVEMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)C(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)


![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)

![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)


